(3R,4S)-4-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-amine
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Overview
Description
Preparation Methods
The synthesis of (3R,4S)-4-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved . Industrial production methods may involve scaling up these reactions using continuous flow techniques to improve yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorophenyl and trifluoromethylphenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
The compound “US9656955, Example 652” has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various cellular processes .
Comparison with Similar Compounds
Similar compounds to “US9656955, Example 652” include other pyrrolidine derivatives such as:
US9656955, Example 206: (Trans-4-(4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl)methanol.
US9656955, Example 262: Trans-N-(4-chlorobenzyl)-4-(4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine.
The uniqueness of “US9656955, Example 652” lies in its specific stereochemistry and the presence of both fluorophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H19F5N4O2S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(3R,4S)-4-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C21H19F5N4O2S/c1-29-11-20(27-12-29)33(31,32)30-9-16(13-2-4-14(22)5-3-13)19(10-30)28-15-6-7-18(23)17(8-15)21(24,25)26/h2-8,11-12,16,19,28H,9-10H2,1H3/t16-,19+/m1/s1 |
InChI Key |
QHYIYIVWHBQJLT-APWZRJJASA-N |
Isomeric SMILES |
CN1C=C(N=C1)S(=O)(=O)N2C[C@@H]([C@H](C2)NC3=CC(=C(C=C3)F)C(F)(F)F)C4=CC=C(C=C4)F |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C(C2)NC3=CC(=C(C=C3)F)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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